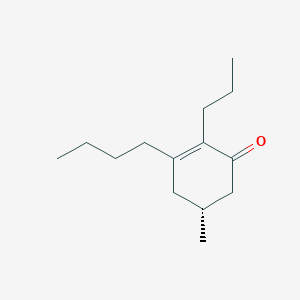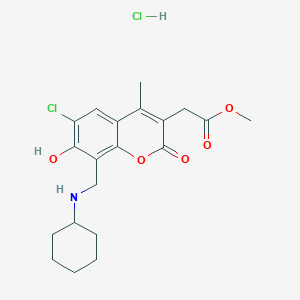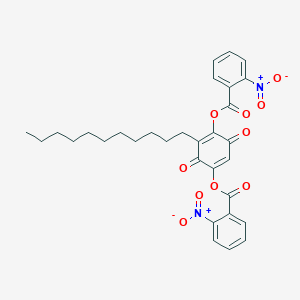
3,6-Dioxo-2-undecylcyclohexa-1,4-diene-1,4-diyl bis(2-nitrobenzoate)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,6-Dioxo-2-undecylcyclohexa-1,4-diene-1,4-diyl bis(2-nitrobenzoate): is a complex organic compound characterized by its unique structure, which includes a cyclohexa-1,4-diene ring substituted with two nitrobenzoate groups
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Dioxo-2-undecylcyclohexa-1,4-diene-1,4-diyl bis(2-nitrobenzoate) typically involves the following steps:
Formation of the cyclohexa-1,4-diene ring: This can be achieved through the self-condensation of diethyl acetonedicarboxylate, followed by oxidation with nitrogen oxides in the presence of Molecular Sieve 4A.
Attachment of the undecyl group: The undecyl group can be introduced via a Friedel-Crafts alkylation reaction using undecyl chloride and an appropriate catalyst.
Introduction of nitrobenzoate groups: The final step involves the esterification of the cyclohexa-1,4-diene ring with 2-nitrobenzoic acid under acidic conditions.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and advanced purification techniques such as chromatography.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexa-1,4-diene ring, leading to the formation of quinone derivatives.
Reduction: Reduction of the nitro groups can yield amino derivatives, which can further participate in various substitution reactions.
Substitution: The nitrobenzoate groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzoate derivatives.
科学研究应用
Chemistry:
Catalysis: The compound can be used as a ligand in coordination chemistry, forming complexes with transition metals that can act as catalysts in organic reactions.
Materials Science: It can be incorporated into polymers to modify their properties, such as increasing thermal stability or altering mechanical strength.
Biology:
Bioconjugation: The nitrobenzoate groups can be used to attach the compound to biomolecules, facilitating the study of biological processes.
Medicine:
Drug Delivery: The compound’s unique structure allows it to be used in the design of drug delivery systems, where it can help in the controlled release of therapeutic agents.
Industry:
Coatings and Adhesives: The compound can be used in the formulation of high-performance coatings and adhesives due to its chemical stability and reactivity.
作用机制
The mechanism by which 3,6-Dioxo-2-undecylcyclohexa-1,4-diene-1,4-diyl bis(2-nitrobenzoate) exerts its effects depends on its application:
Catalysis: It acts as a ligand, coordinating with metal centers to form active catalytic species.
Bioconjugation: The nitrobenzoate groups facilitate the formation of covalent bonds with biomolecules, enabling the study of protein interactions and cellular processes.
Drug Delivery: The compound can encapsulate therapeutic agents, releasing them in response to specific stimuli such as pH or temperature changes.
相似化合物的比较
3,6-Dioxocyclohexa-1,4-diene-1,2,4,5-tetracarboxylic acid dianhydride: This compound shares the cyclohexa-1,4-diene core but has different functional groups, leading to distinct chemical properties and applications.
3,3’-[(3,6-Dioxo-1,4-cyclohexadiene-1,4-diyl)diimino]bis(N-benzyl-N,N-diethyl-1-propanaminium): This compound has a similar diene structure but includes imino and ammonium groups, making it useful in different contexts such as ionic liquids.
Uniqueness: The presence of both undecyl and nitrobenzoate groups in 3,6-Dioxo-2-undecylcyclohexa-1,4-diene-1,4-diyl bis(2-nitrobenzoate) makes it unique, providing a combination of hydrophobic and reactive sites that can be exploited in various applications.
属性
CAS 编号 |
920757-63-7 |
|---|---|
分子式 |
C31H32N2O10 |
分子量 |
592.6 g/mol |
IUPAC 名称 |
[4-(2-nitrobenzoyl)oxy-3,6-dioxo-5-undecylcyclohexa-1,4-dien-1-yl] 2-nitrobenzoate |
InChI |
InChI=1S/C31H32N2O10/c1-2-3-4-5-6-7-8-9-10-17-23-28(35)27(42-30(36)21-15-11-13-18-24(21)32(38)39)20-26(34)29(23)43-31(37)22-16-12-14-19-25(22)33(40)41/h11-16,18-20H,2-10,17H2,1H3 |
InChI 键 |
DPVIXVNAMBUWEF-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCC1=C(C(=O)C=C(C1=O)OC(=O)C2=CC=CC=C2[N+](=O)[O-])OC(=O)C3=CC=CC=C3[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(3-((4-isopropylphenyl)amino)quinoxalin-2-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B12619639.png)
![(3S,3'aR,8'aS,8'bS)-2'-(2-chloro-4-nitrophenyl)-5-fluorospiro[1H-indole-3,4'-3a,6,7,8,8a,8b-hexahydropyrrolo[3,4-a]pyrrolizine]-1',2,3'-trione](/img/structure/B12619640.png)
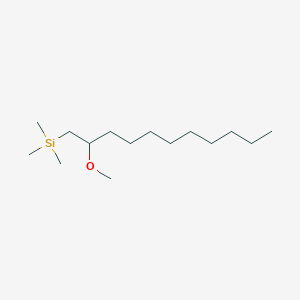
![5,11-Dimethoxy-1,8-dihydro-2H-[1]benzopyrano[4,3-d][1]benzoxepin-8-ol](/img/structure/B12619652.png)
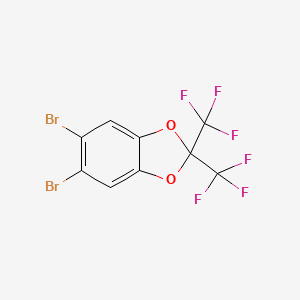
![1-[3-(3-Chlorophenyl)-1-phenylpropoxy]-2,2,6,6-tetramethylpiperidine](/img/structure/B12619671.png)
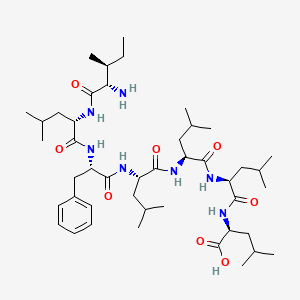
![N,N'-Bis[(4-hydroxy-3-methoxyphenyl)methyl]thiourea](/img/structure/B12619675.png)
![2-[2-(2,4-Difluorophenyl)-2-oxoethyl]cyclohept-2-en-1-one](/img/structure/B12619677.png)
![N-[1-(3,3-Diphenylpropyl)piperidin-4-YL]-N-methylhexanamide](/img/structure/B12619684.png)

